molecular formula C11H11NO2S B3003637 methyl 6-(methylsulfanyl)-1H-indole-2-carboxylate CAS No. 202584-20-1

methyl 6-(methylsulfanyl)-1H-indole-2-carboxylate

Cat. No. B3003637
CAS RN: 202584-20-1
M. Wt: 221.27
InChI Key: WIDPUEXDDQAFTO-UHFFFAOYSA-N
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Description

Methyl 6-(methylsulfanyl)-1H-indole-2-carboxylate is a compound that is structurally related to various biologically active molecules. While the specific compound is not directly mentioned in the provided papers, the related structures discussed in the papers suggest that it may have interesting chemical and biological properties worth exploring. For instance, the synthesis and study of similar compounds with sulfanyl groups and carboxylate esters have been reported, which could provide insights into the reactivity and potential applications of this compound .

Synthesis Analysis

The synthesis of related compounds often involves alkylation reactions, as seen in the preparation of methyl 6-(methoxycarbonylmethyl)sulfanyl-1,4-dihydropyridine-3-carboxylates, which are synthesized by alkylation of 6-thioxo-1,4-dihydropyridines with methyl bromoacetate . This suggests that a similar synthetic route could be employed for this compound, potentially using an appropriate indole precursor and a methylsulfanyl donor under controlled conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound often features interesting geometries and intermolecular interactions. For example, the carboxyl group in 3-carboxymethyl-1H-indole-4-carboxylic acid is nearly coplanar with the indole ring system, which could influence the electronic properties and reactivity of the molecule . Additionally, the presence of a methylsulfanyl group could introduce steric and electronic effects that impact the overall molecular conformation.

Chemical Reactions Analysis

Compounds with sulfanyl groups and carboxylate functionalities are known to participate in various chemical reactions. The presence of a methylsulfanyl group could act as an activating group for certain transformations, such as enzymatic hydrolysis, as observed in the kinetic resolution of related dihydropyridines . This indicates that this compound may also undergo specific reactions that exploit the reactivity of the sulfanyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from studies on similar molecules. For instance, the solvate structures of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid reveal how solvent molecules can influence the crystal packing and hydrogen bonding patterns . Additionally, the electronic structure and spectral features of methyl 1H-indol-5-carboxylate have been investigated using density functional theory, which could provide a basis for understanding the electronic properties of this compound . The effects of different solvents on the geometry and intermolecular interactions of such compounds are also of interest, as they can significantly alter the compound's behavior in various environments .

Scientific Research Applications

Enantioselective Kinetic Resolution

Methyl 6-(methoxycarbonylmethyl)sulfanyl-1,4-dihydropyridine-3-carboxylates, closely related to Methyl 6-(methylsulfanyl)-1H-indole-2-carboxylate, have been utilized in studies focusing on enantioselective kinetic resolution. This process is catalyzed by Candida antarctica lipase B and has shown significant enantiomeric excess in the target products, indicating potential applications in the preparation of chiral compounds (Andzans et al., 2013).

Regioselective Synthesis

Research has also been conducted on the regioselective synthesis of 2-oxonicotonic acids and methyl nicotinates using derivatives of this compound. This synthesis pathway highlights the compound’s utility in generating structurally diverse molecules, potentially useful in various chemical and pharmaceutical applications (Pratap et al., 2007).

Synthesis of Constrained Tryptophan Derivatives

The compound has been used in the synthesis of novel, conformationally constrained tryptophan analogues. These derivatives have applications in peptide and peptoid conformation elucidation studies, offering insights into the structural aspects of biologically active molecules (Horwell et al., 1994).

Anti-cancer Activity

Certain methyl indole-3-carboxylate derivatives, closely related to this compound, have been synthesized and investigated for their anti-cancer activity. These compounds, including methyl 1-(3′-indolylmethane)-indole-3-carboxylate, have shown promising results in inhibiting the growth of various cancer cell lines, indicating their potential as antitumor agents (Niemyjska et al., 2012).

Synthesis of Pyridine Derivatives

The compound has been used in the efficient synthesis of methyl 6-(6-aryl-1,2,4-triazin-3-yl)pyridine-2-carboxylates. This demonstrates its versatility in chemical synthesis, particularly in creating compounds with potential applications in various fields, including medicinal chemistry (Shtaitz et al., 2020).

Nanoliposome Encapsulation for Antitumoral Applications

A study has explored the encapsulation of a fluorescent indole derivative, methyl 6-methoxy-3-(4-methoxyphenyl)-1H-indole-2-carboxylate, in nanoliposomes for antitumoral applications. This research signifies the compound's potential in drug delivery systems and cancer therapy (Abreu et al., 2011).

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards associated with this compound. As with any chemical, safe handling practices should be followed to minimize risk. This includes avoiding inhalation, ingestion, or contact with skin or eyes. In case of exposure, appropriate measures such as washing with plenty of water (for skin or eye contact) or seeking fresh air (for inhalation) should be taken .

Future Directions

The study and application of this compound could be a potential area of research in organic chemistry or medicinal chemistry. Its indole ring structure is present in many natural products and pharmaceuticals, suggesting potential biological activity. Future research could explore its synthesis, reactivity, potential biological activity, and possible applications .

properties

IUPAC Name

methyl 6-methylsulfanyl-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c1-14-11(13)10-5-7-3-4-8(15-2)6-9(7)12-10/h3-6,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIDPUEXDDQAFTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of methyl-2-azido-3-(4-methylthiophenyl)-propenoate (20.6 g, 83 mmol) in xylene (200 ml) was added dropwise to boiling xylene (250 ml) over a period of 2 hours. The reaction mixture was allowed to heat at reflux temperature for an additional 2 hours, then cooled slowly and placed in a freezer overnight. The solids were filtered, washed with a small amount of CH2Cl2 /hexane (1:3) and dried to give 11.2 g (61.0%) of methyl-6-methylsulfanyl-1H-indole-2-carboxylate.
Name
methyl-2-azido-3-(4-methylthiophenyl)-propenoate
Quantity
20.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step Two

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